molecular formula C14H21N2O9P B12742227 ((5-(6-Amino-2-oxo-5-vinyl-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid CAS No. 117626-86-5

((5-(6-Amino-2-oxo-5-vinyl-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid

Cat. No.: B12742227
CAS No.: 117626-86-5
M. Wt: 392.30 g/mol
InChI Key: PNLRSTAHHIOWSV-IXVDXIGPSA-N
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Description

The compound “((5-(6-Amino-2-oxo-5-vinyl-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid)” is a complex organic molecule that features multiple functional groups, including amino, oxo, vinyl, hydroxyl, and phosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, starting from simpler precursors. A possible synthetic route could include:

    Formation of the tetrahydropyridine ring: This could be achieved through a cyclization reaction involving an appropriate diene and a dienophile.

    Introduction of the amino and oxo groups: These functional groups could be introduced through selective oxidation and amination reactions.

    Vinyl group addition: The vinyl group could be added via a Heck reaction or a similar coupling reaction.

    Formation of the tetrahydrofuran ring: This could be synthesized through an intramolecular cyclization reaction.

    Attachment of the phosphoryl group: This could be achieved through a phosphorylation reaction using a suitable phosphorylating agent.

    Final assembly:

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each step to ensure high yield and purity. This could involve the use of automated synthesis equipment and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Addition: The vinyl group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

    Addition: Reagents such as hydrogen halides (HX) or halogens (X2) can be used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the oxo group would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound could be studied for its potential biological activity. The presence of amino and phosphoryl groups suggests that it could interact with biological molecules such as proteins and nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a potential candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials. Its multiple functional groups suggest that it could be used as a monomer or cross-linking agent in polymer synthesis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. The amino and phosphoryl groups suggest that it could interact with enzymes and receptors, potentially modulating their activity. The vinyl group could participate in covalent bonding with biological molecules, while the hydroxyl and oxo groups could participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • (5-(6-Amino-2-oxo-5-vinyl-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydrofuran-2-ylmethoxy)-phosphoryl}acetic acid
  • (5-(6-Amino-2-oxo-5-vinyl-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydrofuran-2-ylmethoxy)-hydroxy-phosphoryl}propionic acid

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of both amino and phosphoryl groups suggests that it could have unique biological activity compared to similar compounds.

Properties

CAS No.

117626-86-5

Molecular Formula

C14H21N2O9P

Molecular Weight

392.30 g/mol

IUPAC Name

2-[[(2R,3S,4S,5S)-5-(2-amino-3-ethenyl-6-oxo-2,5-dihydro-1H-pyridin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid

InChI

InChI=1S/C14H21N2O9P/c1-2-6-3-7(14(21)16-13(6)15)12-11(20)10(19)8(25-12)4-24-26(22,23)5-9(17)18/h2-3,7-8,10-13,19-20H,1,4-5,15H2,(H,16,21)(H,17,18)(H,22,23)/t7?,8-,10-,11+,12+,13?/m1/s1

InChI Key

PNLRSTAHHIOWSV-IXVDXIGPSA-N

Isomeric SMILES

C=CC1=CC(C(=O)NC1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)O)O)O)O

Canonical SMILES

C=CC1=CC(C(=O)NC1N)C2C(C(C(O2)COP(=O)(CC(=O)O)O)O)O

Origin of Product

United States

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